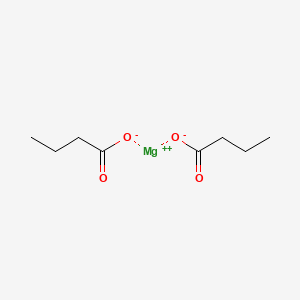
Butyric Acid Magnesium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyric Acid Magnesium Salt, also known as magnesium butyrate, is a compound formed by the reaction of butyric acid with magnesium hydroxide. Butyric acid, a short-chain fatty acid, is naturally found in animal fats and plant oils and is produced by anaerobic bacteria in the gut. Magnesium butyrate is commonly used in dietary supplements due to its potential health benefits, particularly for gut health.
准备方法
Synthetic Routes and Reaction Conditions
Magnesium butyrate can be synthesized by reacting butyric acid with magnesium hydroxide. The reaction typically involves mixing an aqueous solution of butyric acid with magnesium hydroxide under controlled conditions to form the salt. The reaction can be represented as follows:
CH3CH2CH2COOH+Mg(OH)2→(CH3CH2CH2COO)2Mg+2H2O
Industrial Production Methods
Industrial production of magnesium butyrate involves similar principles but on a larger scale. The process may include additional steps such as purification and crystallization to obtain a high-purity product. The use of industrial reactors and controlled environments ensures consistent quality and yield.
化学反应分析
Types of Reactions
Magnesium butyrate, like other butyrate salts, can undergo various chemical reactions, including:
Deprotonation: The carboxyl group can lose a proton, forming butyrate ions.
Reduction: Butyric acid can be reduced to butanol using reducing agents like lithium aluminum hydride.
Nucleophilic Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, and anhydrides.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Dehydrating Agents: Phosphorus pentoxide for forming anhydrides.
Alcohols: For esterification reactions.
Major Products
Butanol: Formed by reduction.
Butyrate Esters: Formed by esterification.
Butyric Anhydride: Formed by dehydration.
科学研究应用
Magnesium butyrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in gut health, as it serves as an energy source for colonocytes and promotes a healthy gut microbiome.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties. It is also studied for its role in modulating the immune system and improving metabolic health.
Industry: Used in the production of pharmaceuticals, food additives, and dietary supplements.
作用机制
Magnesium butyrate exerts its effects primarily through its role as a source of butyrate ions. Butyrate is known to:
Inhibit Histone Deacetylases (HDACs): This leads to changes in gene expression, promoting anti-inflammatory and anti-cancer effects.
Modulate Gut Microbiota: Promotes the growth of beneficial bacteria and inhibits pathogenic bacteria.
Enhance Gut Barrier Function: Strengthens the intestinal barrier, reducing permeability and inflammation.
相似化合物的比较
Similar Compounds
Sodium Butyrate: Another butyrate salt with similar properties but different cation.
Calcium Butyrate: Similar to magnesium butyrate but with calcium as the cation.
Butyric Acid: The parent compound, a short-chain fatty acid.
Uniqueness
Magnesium butyrate is unique due to the presence of magnesium, which has additional health benefits such as supporting bone health and muscle function. Compared to sodium butyrate, it may be preferred for individuals needing to limit sodium intake.
属性
分子式 |
C8H14MgO4 |
|---|---|
分子量 |
198.50 g/mol |
IUPAC 名称 |
magnesium;butanoate |
InChI |
InChI=1S/2C4H8O2.Mg/c2*1-2-3-4(5)6;/h2*2-3H2,1H3,(H,5,6);/q;;+2/p-2 |
InChI 键 |
XGIJWNPXLLJTTB-UHFFFAOYSA-L |
规范 SMILES |
CCCC(=O)[O-].CCCC(=O)[O-].[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



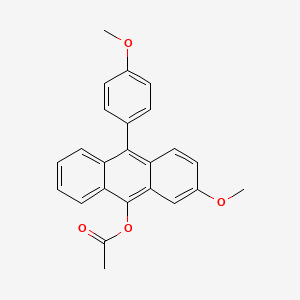


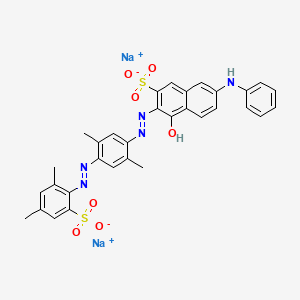
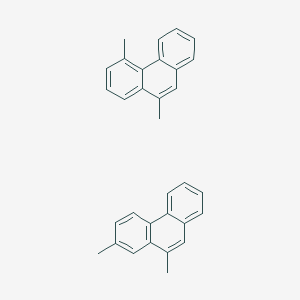

![1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]-](/img/structure/B13809810.png)

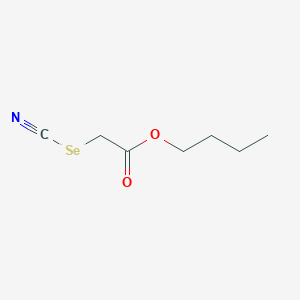
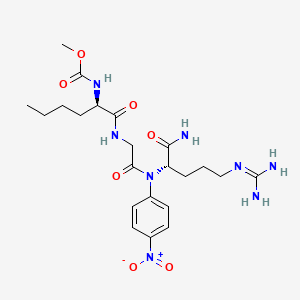
![1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone](/img/structure/B13809824.png)
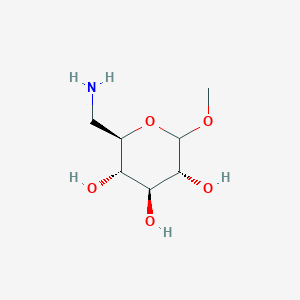
![1,5-Dioxaspiro[5.5]undecane, 8,8,10-trimethyl-](/img/structure/B13809836.png)
